

Physical and chemical properties of (2S,3S)-(-)-Bis(diphenylphosphino)butane

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Compound of Interest

Compound Name: (2S,3S)-(-)-
Bis(diphenylphosphino)butane

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(2S,3S)-(-)-Bis(diphenylphosphino)butane: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2S,3S)-(-)-Bis(diphenylphosphino)butane, commonly known as (S,S)-Chiraphos, is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its C₂-symmetric backbone and stereogenic carbons make it a highly effective ligand for a variety of transition metal-catalyzed reactions, enabling the synthesis of enantiomerically enriched products. This technical guide provides a detailed overview of its physical and chemical properties, a representative synthesis protocol, and an example of its application in asymmetric hydrogenation.

Core Physical and Chemical Properties

(S,S)-Chiraphos is a white crystalline powder that is stable in air, a desirable characteristic for a phosphine ligand.^[1] Its solubility in common organic solvents facilitates its use in a wide range of reaction conditions.

Physical Properties

A summary of the key physical properties of **(2S,3S)-(-)-Bis(diphenylphosphino)butane** is presented in the table below.

Property	Value	References
Appearance	White to off-white crystalline powder	[1][2]
Molecular Formula	C ₂₈ H ₂₈ P ₂	[3][4]
Molecular Weight	426.47 g/mol	[4]
Melting Point	104-109 °C	[1][5]
Boiling Point	529.2 ± 33.0 °C (Predicted)	[5][6]
Optical Rotation	[α] _D ²⁷ -211° (c = 1.5 in CHCl ₃)	[4]
Solubility	Soluble in acetonitrile and chloroform.	[5][6]

Chemical Identity

Identifier	Value	References
CAS Number	64896-28-2	[1][3]
IUPAC Name	[(2S,3S)-3-(diphenylphosphanyl)butan-2-yl]-diphenylphosphane	[3]
InChI	InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m0/s1	[3]
SMILES	C--INVALID-LINK-- <chem>P(c1ccccc1)c2ccccc2">C@HP(c3ccccc3)c4ccccc4</chem>	[7]

Spectral Data

Detailed spectral analysis is crucial for the characterization and quality control of **(2S,3S)-(-)-Bis(diphenylphosphino)butane**. While high-resolution spectra are not provided here, the following tables summarize key spectral data.

NMR Spectroscopy

Nucleus	Chemical Shift (δ) ppm	References
^1H NMR	The spectrum is complex due to the phenyl and methyl protons.	[3][4]
^{13}C NMR	Signals corresponding to the methyl, methine, and aromatic carbons are observed.	[3]
^{31}P NMR	A single resonance is typically observed due to the C2 symmetry of the molecule.	[4]

Infrared (IR) Spectroscopy

The IR spectrum of (S,S)-Chiraphos exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include those for C-H stretching of the aromatic and aliphatic moieties, P-C stretching, and phenyl ring vibrations.

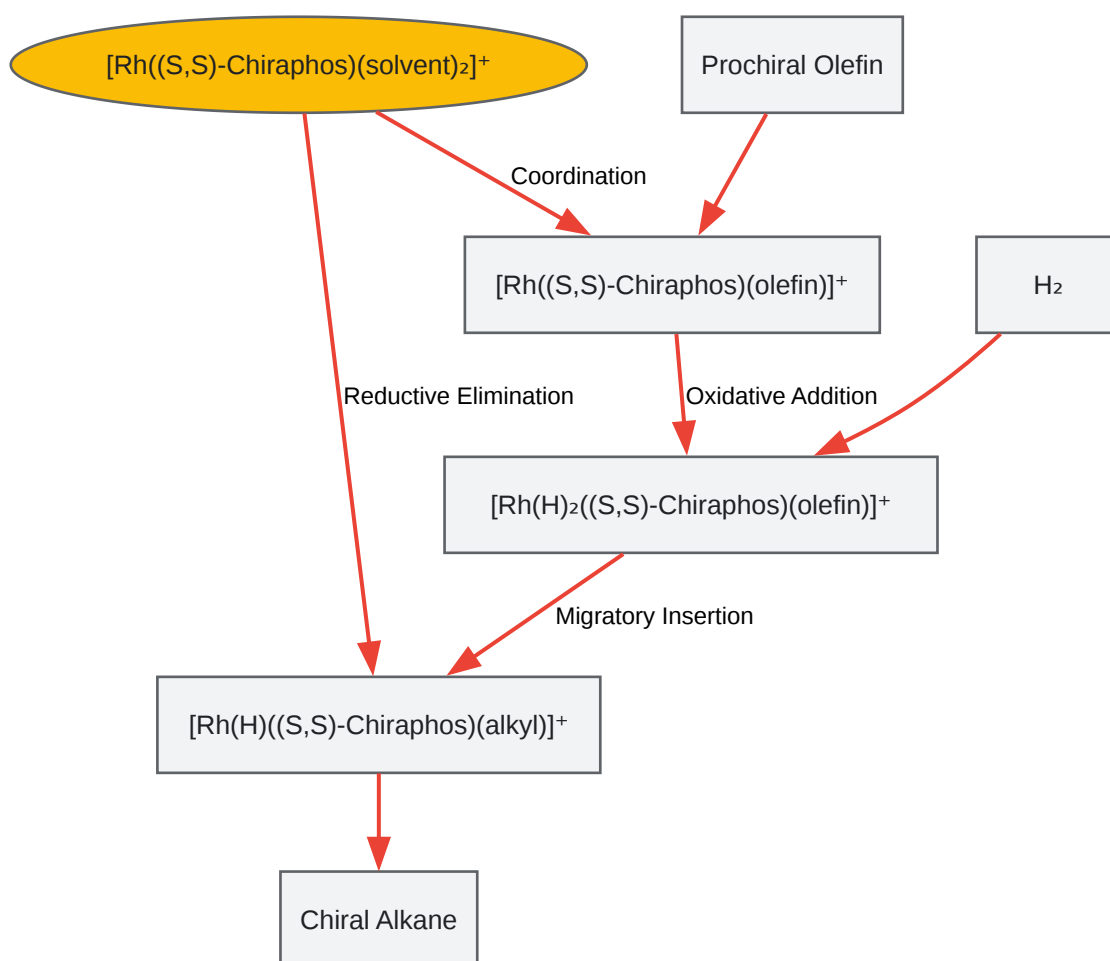
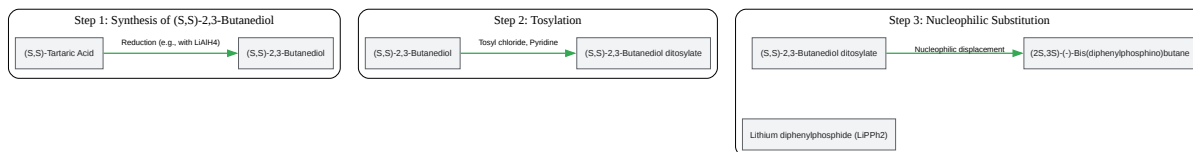
Mass Spectrometry

Mass spectrometric analysis of (S,S)-Chiraphos would show the molecular ion peak (M^+) and fragmentation patterns characteristic of phosphine ligands, including the loss of phenyl groups.

Experimental Protocols

Synthesis of (2S,3S)-(-)-Bis(diphenylphosphino)butane

The most common and practical synthesis of (S,S)-Chiraphos starts from the readily available and inexpensive chiral pool starting material, (S,S)-tartaric acid.[1] The following is a representative experimental protocol.



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